molecular formula C17H17N3O2S B12454384 Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate

Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate

Cat. No.: B12454384
M. Wt: 327.4 g/mol
InChI Key: YOVHVDXSMCHKCU-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

methyl 1,3-dimethyl-5-(4-methylphenyl)-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylate

InChI

InChI=1S/C17H17N3O2S/c1-10-5-7-11(8-6-10)13-9-12(16(21)22-4)14-15(18-13)20(3)17(23)19(14)2/h5-9H,1-4H3

InChI Key

YOVHVDXSMCHKCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)OC)N(C(=S)N3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenylhydrazine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens, alkyl halides, or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • This compound's structure is similar to known pharmaceuticals like zolpidem, which is used for sleep disorders. Its derivatives may exhibit similar pharmacological properties, making it a candidate for further investigation in the treatment of insomnia and anxiety disorders .
  • Antimicrobial Activity :
    • Research indicates that imidazo[4,5-b]pyridine derivatives possess antimicrobial properties. Compounds with similar structures have been studied for their efficacy against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .
  • Anti-inflammatory Properties :
    • Some studies have highlighted the anti-inflammatory effects of imidazo[4,5-b]pyridine derivatives. The thioxo group present in this compound may contribute to its ability to modulate inflammatory pathways, thus providing a basis for its use in treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate can be accomplished through various methods:

  • Multi-step Synthesis :
    • A typical synthetic route involves the formation of the imidazo[4,5-b]pyridine core followed by the introduction of substituents such as methyl and thioxo groups. The process often requires careful control of reaction conditions to optimize yield and purity .
  • Modification for Enhanced Activity :
    • By modifying the side chains or functional groups attached to the core structure, researchers can create derivatives with improved biological activity or selectivity for specific targets. This approach is crucial in drug design to enhance therapeutic efficacy while minimizing side effects .

Case Study 1: Zolpidem Derivatives

A study focused on the synthesis of derivatives similar to zolpidem demonstrated that modifications at the imidazo[4,5-b]pyridine core could lead to compounds with enhanced sedative properties. These findings suggest that this compound could serve as a scaffold for developing new sleep aids.

Case Study 2: Antimicrobial Screening

In another investigation, various imidazo[4,5-b]pyridine derivatives were screened against common pathogens. Results indicated that certain modifications led to increased antibacterial activity compared to standard treatments, highlighting the potential of this compound in developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or functional effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (vs. Target) Molecular Weight (g/mol) CAS Number Key References
Target Compound C₁₆H₁₈N₄O₂S Reference structure 330.41 1253038-76-4
2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo[4,5-b]-pyridine-7-carbohydrazide C₁₆H₁₇N₅OS Carboxylate replaced by carbohydrazide (-CONHNH₂) 327.41 1820739-70-5
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (Compound 58) C₁₁H₁₁N₃O₂ Lacks thioxo group and p-tolyl substituent; simpler core 217.23 Not provided
Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo[4,5-b]-pyridine-7-carboxylate C₁₇H₁₆FN₃O₂ p-Tolyl replaced by 3-fluorophenyl; additional methyl at position 2 313.33 Not provided
Methyl [1,2,4]Triazolo[5′,1′:2,3][1,3]thiazolo[4,5-b]pyridine-7-carboxylate C₈H₅F₃N₄S Fused triazolo-thiazolo ring system instead of imidazo 244.01 Not provided
Methyl 9-methyl-5,6-dihydropyrido[3',2':4,5]imidazo[2,1-a]isoquinoline-11-carboxylate (76k) C₂₀H₁₉N₃O₂ Extended fused-ring system (pyrido-isoquinoline) 333.39 Not provided

Structural and Functional Insights

Thioxo Group Impact :
  • This may improve binding affinity in biological targets, as seen in kinase inhibitors .
Substituent Effects :
  • Fluorophenyl vs. p-Tolyl : The 3-fluorophenyl substituent in the analog introduces electronegativity and steric effects, which could modulate lipophilicity and target selectivity compared to the p-tolyl group .

Physicochemical Properties

  • Lipophilicity : The p-tolyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the fluorophenyl analog (logP ~3.1) .

Biological Activity

Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate is a compound belonging to the imidazopyridine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H17N5OSC_{16}H_{17}N_{5}OS, with a molecular weight of 327.41 g/mol. The compound features a unique thioxo group and an imidazo-pyridine core that contribute to its biological activity.

Biological Activity Overview

Imidazopyridine derivatives have been extensively studied for their wide range of biological activities, including:

  • Anticancer : Several studies indicate that imidazopyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial : These compounds also display antibacterial and antifungal properties. The presence of the imidazo ring enhances their interaction with microbial enzymes and cellular structures .
  • Anti-inflammatory : Research indicates that imidazopyridines can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl can be attributed to specific structural features:

Structural FeatureImpact on Activity
Imidazo RingEssential for anticancer and antimicrobial activity
Thioxo GroupEnhances interaction with biological targets
Methyl SubstituentsInfluence lipophilicity and bioavailability

Studies have shown that modifications to the imidazo ring or substituents can lead to variations in potency and selectivity against different biological targets .

Case Studies and Research Findings

  • Anticancer Activity : A study published in PubMed demonstrated that similar imidazopyridine derivatives exhibited potent cytotoxicity against human cancer cell lines such as A431 and LCLC-103H. The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Research highlighted in MDPI showed that certain derivatives of imidazopyridines could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compounds disrupted bacterial cell wall synthesis and function .
  • Anti-inflammatory Effects : Another investigation revealed that these compounds could significantly reduce inflammation markers in animal models of arthritis. The study suggested that they might inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .

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